molecular formula C21H22N4O2 B11471486 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(1-phenylethyl)-1-(phenylmethyl)-

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(1-phenylethyl)-1-(phenylmethyl)-

Cat. No.: B11471486
M. Wt: 362.4 g/mol
InChI Key: SMHMLDWGTAGOBH-UHFFFAOYSA-N
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Description

1-BENZYL-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of diazino pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group and a phenylethyl group attached to a diazino pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and phenylethyl precursors with a diazino pyrimidine scaffold under controlled conditions. The reaction conditions often include the use of solvents such as pyridine and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-BENZYL-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in DNA repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its anti-cancer properties.

    Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.

    Pyrimido[1,2-a]benzimidazole: Relevant in medicinal chemistry for its therapeutic potential.

Uniqueness: 1-BENZYL-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its combination of benzyl and phenylethyl groups with the diazino pyrimidine core provides a distinct pharmacological profile.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-benzyl-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N4O2/c1-15(17-10-6-3-7-11-17)24-13-18-19(22-14-24)25(21(27)23-20(18)26)12-16-8-4-2-5-9-16/h2-11,15,22H,12-14H2,1H3,(H,23,26,27)

InChI Key

SMHMLDWGTAGOBH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=O)NC3=O)CC4=CC=CC=C4

Origin of Product

United States

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